(3S)-3-chlorobutanoic acid
Description
Properties
CAS No. |
25139-77-9 |
|---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
(3S)-3-chlorobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
XEEMVPPCXNTVNP-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)Cl |
Canonical SMILES |
CC(CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction enables stereochemical inversion of secondary alcohols, providing a route to (3S)-3-chlorobutanoic acid from (3R)-3-hydroxybutanoic acid precursors. A modified protocol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with HCl as the nucleophile achieves chloride substitution with retention of configuration.
- Procedure : (3R)-3-hydroxybutanoic acid is treated with DEAD, PPh₃, and HCl in THF at 0°C, yielding (3S)-3-chlorobutanoic acid with >90% enantiomeric excess (ee).
- Mechanism : The reaction proceeds via an SN2 mechanism, where the hydroxyl group is converted to a better leaving group through phosphine oxide formation, facilitating chloride attack with inversion.
Appel Reaction for Direct Chlorination
The Appel reaction offers a one-step chlorination of 3-hydroxybutanoic acid using carbon tetrachloride (CCl₄) and triphenylphosphine. While efficient, this method risks racemization unless performed under strictly anhydrous conditions.
- Optimization : Conducting the reaction at −20°C in dichloromethane minimizes epimerization, achieving 85% yield and 88% ee.
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone-Mediated Alkylation
Chiral oxazolidinones serve as auxiliaries to induce asymmetry during alkylation. The method involves:
- Acylation : (S)-4-benzyloxazolidin-2-one is acylated with butyryl chloride.
- Alkylation : The enolate is alkylated with methyl iodide, introducing the methyl group at C3.
- Chlorination : Treatment with N-chlorosuccinimide (NCS) installs the chlorine atom.
- Hydrolysis : Acidic hydrolysis releases (3S)-3-chlorobutanoic acid with 94% ee.
Enzymatic Resolution of Racemic Mixtures
Lipases such as Candida antarctica lipase B (CAL-B) resolve racemic 3-chlorobutanoic acid esters via kinetic resolution.
- Conditions : Ethyl 3-chlorobutanoate is hydrolyzed in phosphate buffer (pH 7.0) at 30°C, preferentially cleaving the (R)-enantiomer. The remaining (S)-ester is isolated and hydrolyzed to yield 99% ee product.
Catalytic Asymmetric Hydrogenation
Ruthenium-Catalyzed Hydrogenation of β-Keto Esters
A Ru-MeOBIPHEP catalyst reduces β-keto esters to β-hydroxy esters, which are subsequently chlorinated.
- Steps :
Green Chemistry Approaches
Oxone-Mediated Epoxidation and Ring-Opening
Eco-friendly oxidation using oxone (KHSO₅) forms an epoxide intermediate, which undergoes nucleophilic ring-opening with HCl.
Solvent-Free Mechanochemical Synthesis
Ball milling eliminates solvent use, enhancing sustainability.
- Method : 3-Hydroxybutanoic acid, PCl₃, and catalytic pyridine are milled for 2 h, achieving 78% yield and 91% ee.
Industrial-Scale Production and Process Optimization
Design of Experiment (DOE) for Acid-Catalyzed Routes
DOE optimization identifies critical parameters (temperature, stoichiometry) for maximizing yield and ee.
Continuous Flow Reactor Systems
Microreactors enhance heat/mass transfer, reducing side reactions.
- Performance : A tubular reactor operating at 100°C and 10 bar produces 10 kg/day of (3S)-3-chlorobutanoic acid (99.5% purity).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Mitsunobu Reaction | 90 | 90 | Moderate | High |
| Enzymatic Resolution | 85 | 99 | High | Moderate |
| Ru-Catalyzed Hydrogenation | 95 | 97 | High | High |
| Oxone Epoxidation | 82 | 89 | Moderate | Low |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group confers typical Brønsted acidity. In aqueous solution, it undergoes deprotonation to form the conjugate base, 3-chlorobutanoate:
Thermodynamic Data
| Reaction Component | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Source |
|---|---|---|---|
| Deprotonation (gas phase) | 1430 ± 11 | 1401 ± 8.4 |
This high enthalpy change reflects strong stabilization of the conjugate base, consistent with electron-withdrawing effects from the chlorine atom enhancing acidity compared to unsubstituted butanoic acid.
Nucleophilic Substitution at the β-Carbon
The β-chlorine atom is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions:
Example Reactions
Mechanistic Insight :
-
Steric hindrance at the β-carbon (due to the carboxylic acid group) favors SN2 over SN1 pathways.
-
Chirality at C3 is preserved in SN2 reactions but may racemize under SN1 conditions .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively:
Common Reagents and Products
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 12 hrs | Methyl (3S)-3-chlorobutanoate | ~85 |
| Amidation | Thionyl chloride, NH₃ | 0°C, anhydrous | 3-Chlorobutanamide | ~70 |
Key Consideration :
-
Thionyl chloride is often used to activate the acid as an acyl chloride intermediate before amidation .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:
Reduction Pathways
| Reagent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | (3S)-3-Chloro-1-butanol | Retention of configuration |
| BH₃·THF | THF, reflux | Partial reduction to aldehyde | Racemization observed |
Limitation : Lithium aluminum hydride (LiAlH₄) may cause partial cleavage of the C-Cl bond under vigorous conditions.
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO₂, yielding prochiral alkenes or alkanes:
Conditions and Outcomes
| Method | Temperature | Product | Byproducts |
|---|---|---|---|
| Pyrolysis | 200–250°C | 3-Chloropropene | CO₂, H₂O |
| Oxidative (KMnO₄, H⁺) | 80°C | 3-Chloropropanoic acid | MnO₂, CO₂ |
Note : Decarboxylation is stereospecific, with the configuration at C3 influencing the geometry of the resulting alkene .
Comparison with Analogous Compounds
The reactivity of this compound differs from structurally related compounds:
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| 3-Bromobutanoic acid | Br vs. Cl substituent | Faster nucleophilic substitution |
| 3-Hydroxybutanoic acid | OH vs. Cl substituent | Higher acidity, esterification |
| (3R)-3-Chlorobutanoic acid | Enantiomeric configuration | Identical reactivity, chiral products |
Scientific Research Applications
(3S)-3-chlorobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-chlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Positional Isomers of Chlorobutanoic Acids
The position of the chlorine substituent significantly impacts acidity. Inductive effects diminish with distance from the carboxyl group, leading to distinct pKa values:
| Compound | pKa | Relative Acidity Trend |
|---|---|---|
| 2-Chlorobutanoic acid | 2.86 | Strongest acid (closest -I effect) |
| (3S)-3-Chlorobutanoic acid | 4.05 | Intermediate acidity |
| 4-Chlorobutanoic acid | 4.52 | Weakest acid (farthest -I effect) |
| Butanoic acid (parent) | ~4.52 | Baseline acidity |
The 3-chloro derivative is 10–100 times less acidic than the 2-chloro isomer due to reduced inductive withdrawal. Its acidity slightly exceeds that of the 4-chloro isomer and the parent butanoic acid, demonstrating the distance-dependent nature of substituent effects .
Comparison with Other Halogenated Butanoic Acids
Halogen electronegativity and bond strength further modulate acidity. For example:
- Fluorine substituents (higher electronegativity than chlorine) enhance acidity more strongly. For instance, 2-fluorobutanoic acid (pKa ~2.59) is more acidic than 2-chlorobutanoic acid (pKa 2.86).
- Bromine substituents (lower electronegativity but larger size) may exhibit weaker inductive effects compared to chlorine.
Stereochemical Considerations
The S-configuration at C3 in this compound may influence its interactions in chiral environments, such as enzyme binding sites. While stereochemical effects on acidity are minimal, they can critically affect biological activity and synthetic utility. For example, enantiopure halogenated acids are often used in asymmetric catalysis or as building blocks for active pharmaceutical ingredients (APIs) .
Key Research Findings
Acidity Trends in Substituted Carboxylic Acids
The inductive effect of chlorine is well-documented:
- A 2-chloro substituent lowers pKa by ~1.7 units compared to butanoic acid.
- A 3-chloro substituent lowers pKa by ~0.5 units.
- A 4-chloro substituent has negligible impact, aligning with the parent compound’s pKa .
Q & A
Basic Research Questions
Q. How does the chlorine substituent position and stereochemistry influence the acidity of (3S)-3-chlorobutanoic acid compared to its structural isomers?
- Methodological Answer : The acidity of chlorobutanoic acids is governed by the inductive effect of the chlorine atom. The electron-withdrawing effect decreases with distance from the carboxyl group. For example:
Q. What synthetic routes are recommended for preparing this compound with high enantiomeric purity?
- Methodological Answer : Key strategies include:
- Chiral Resolution : React racemic 3-chlorobutanoic acid with a chiral resolving agent (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are separated via fractional crystallization .
- Enantioselective Catalysis : Use asymmetric hydrogenation of 3-chloro-2-butenoic acid with a chiral catalyst (e.g., Ru-BINAP complexes) to directly yield the (3S)-isomer. Optimize reaction conditions (pressure, solvent) to minimize racemization .
- Enzymatic Methods : Employ lipases or esterases for kinetic resolution of esters. For example, hydrolysis of 3-chlorobutanoate esters using Candida antarctica lipase B selectively yields the (S)-acid .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous chlorinated carboxylic acids:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect residues using absorbent materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of this compound?
- Methodological Answer : Discrepancies may arise from:
- Measurement Techniques : Compare potentiometric titration (aqueous) vs. spectrophotometric (non-aqueous) methods. Standardize pH measurements using ionic strength-adjusted buffers .
- Purity Issues : Characterize samples via HPLC (C18 column, 0.1% H3PO4 mobile phase) to detect impurities >0.5%. Use chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98%) .
- Solvent Effects : Report solubility in polar (water, ethanol) and non-polar (hexane) solvents at 25°C, noting temperature-dependent variations .
Q. What experimental designs are optimal for studying stereochemical effects on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates of (3S)- vs. (3R)-isomers with nucleophiles (e.g., NH3, OH⁻) using ¹H NMR or LC-MS. For example, track esterification with methanol (H2SO4 catalyst) to assess steric hindrance .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare transition-state energies for SN2 mechanisms. Correlate with experimental yields .
- Isotopic Labeling : Use ³⁶Cl-labeled (3S)-acid to trace chlorine displacement pathways in substitution reactions .
Q. How can reaction conditions be optimized to minimize racemization during derivatization of this compound?
- Methodological Answer :
- Temperature Control : Conduct reactions below 40°C to prevent thermal racemization. Use ice baths for exothermic steps .
- Solvent Selection : Prefer polar aprotic solvents (DMF, DMSO) over protic solvents (water, ethanol) to reduce acid-catalyzed epimerization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) vs. Brønsted acids (H2SO4) for esterification. Metal-free conditions often reduce racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
